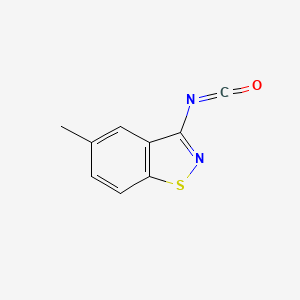
3-Isocyanato-5-methyl-1,2-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-5-methyl-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2OS It contains a benzothiazole ring substituted with an isocyanate group at the 3-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-methyl-1,2-benzothiazole typically involves the reaction of 5-methyl-1,2-benzothiazole with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-5-methyl-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-Isocyanato-5-methyl-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-5-methyl-1,2-benzothiazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The benzothiazole ring may also interact with specific molecular targets, influencing biological pathways and activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Isocyanato-1,2-benzothiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,2-benzothiazole: Lacks the isocyanate group at the 3-position.
3-Isocyanato-4-methyl-1,2-benzothiazole: Methyl group is at the 4-position instead of the 5-position.
Uniqueness
3-Isocyanato-5-methyl-1,2-benzothiazole is unique due to the specific positioning of the isocyanate and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups within the benzothiazole ring provides distinct chemical properties that can be leveraged in various research and industrial contexts.
Propiedades
| 105734-79-0 | |
Fórmula molecular |
C9H6N2OS |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
3-isocyanato-5-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2OS/c1-6-2-3-8-7(4-6)9(10-5-12)11-13-8/h2-4H,1H3 |
Clave InChI |
MJGPPXRKKBOYJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SN=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

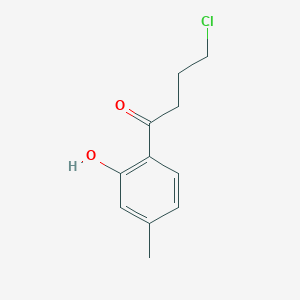

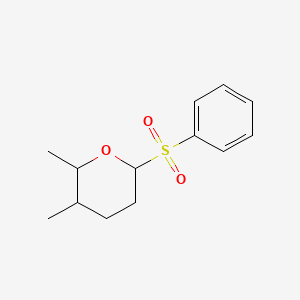
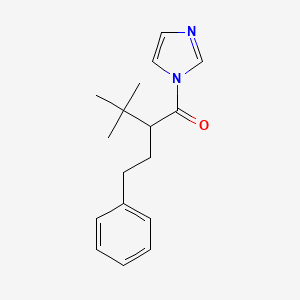
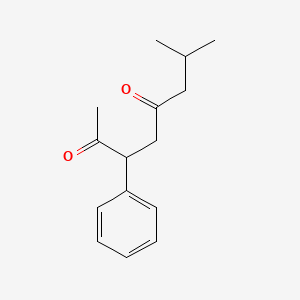
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
